

Independent verification of published Triafur findings

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An Independent Review of Trifluridine/Tipiracil and its Alternatives in Metastatic Colorectal Cancer

This guide provides a comparative analysis of trifluridine/tipiracil with other therapeutic options for metastatic colorectal cancer (mCRC), specifically focusing on regorafenib and capecitabine. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of published findings.

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety data from pivotal clinical trials for trifluridine/tipiracil, regorafenib, and capecitabine in the treatment of metastatic colorectal cancer.

Table 1: Efficacy in Refractory Metastatic Colorectal Cancer



Drug	Trial	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)
Trifluridine/Tipiracil	RECOURSE	7.1 months	2.0 months
Placebo	RECOURSE	5.3 months	1.7 months
Regorafenib	CORRECT	6.4 months	1.9 months
Placebo	CORRECT	5.0 months	1.7 months

Table 2: Common Grade ≥3 Adverse Events

Adverse Event	Trifluridine/Tipiracil (RECOURSE)	Regorafenib (CORRECT)
Neutropenia	38%	<1%
Anemia	18%	Not Reported
Thrombocytopenia	5%	<1%
Hand-Foot Skin Reaction	Not Reported	17%
Fatigue	4%	10%
Diarrhea	3%	7%
Hypertension	Not Reported	7%

Experimental Protocols

Detailed methodologies for the pivotal clinical trials are outlined below to provide a basis for independent assessment.

Trifluridine/Tipiracil (RECOURSE Trial)

The RECOURSE (Randomized, Double-Blind, Phase 3 Study of TAS-102 plus Best Supportive Care versus Placebo plus Best Supportive Care in Patients with Metastatic Colorectal Cancer



Refractory to Standard Chemotherapies) trial was a multicenter, randomized, placebocontrolled phase 3 study.[1][2]

- Patient Population: The trial enrolled 800 patients with metastatic colorectal cancer who had been previously treated with and were refractory or intolerant to at least two prior lines of standard therapy, including fluoropyrimidines, irinotecan, oxaliplatin, bevacizumab, and an EGFR inhibitor for KRAS wild-type tumors.[2][3]
- Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either trifluridine/tipiracil or a matching placebo. The study was double-blinded.
- Treatment Regimen: Trifluridine/tipiracil was administered orally at a dose of 35 mg/m² twice daily on days 1 to 5 and 8 to 12 of each 28-day cycle.[3][4] Best supportive care was provided to all patients.
- Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival, safety, and quality of life.[2]
- Assessments: Tumor assessments were conducted every 8 weeks. Adverse events were monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events, version 4.0.

Regorafenib (CORRECT Trial)

The CORRECT (Patients with Metastatic Colorectal Cancer Treated with Regorafenib or Placebo after Failure of Standard Therapy) trial was an international, multicenter, randomized, placebo-controlled phase 3 trial.[5]

- Patient Population: The study included 760 patients with metastatic colorectal cancer whose disease had progressed after all approved standard therapies.[5]
- Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either regorafenib or placebo. The trial was double-blinded.
- Treatment Regimen: Regorafenib was administered orally at a dose of 160 mg once daily for the first 3 weeks of each 4-week cycle.[5][6][7] All patients received best supportive care.



- Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival, objective response rate, and safety.[5]
- Assessments: Tumor response was assessed every 8 weeks using Response Evaluation
 Criteria in Solid Tumors (RECIST). Safety and tolerability were assessed regularly.

Capecitabine (XELOXA Trial)

The XELOXA (Phase III trial of capecitabine plus oxaliplatin as adjuvant therapy for stage III colon cancer) study was a randomized, open-label, phase 3 trial.

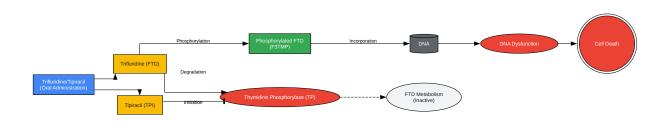
- Patient Population: The trial enrolled 1,886 patients with stage III colon cancer who had undergone complete resection of the primary tumor.
- Randomization: Patients were randomized to receive either XELOX (capecitabine plus oxaliplatin) or a standard bolus 5-fluorouracil/leucovorin (FU/LV) regimen.
- Treatment Regimen: The XELOX regimen consisted of intravenous oxaliplatin (130 mg/m² on day 1) and oral capecitabine (1000 mg/m² twice daily on days 1-14) of a 21-day cycle, for a total of 8 cycles.
- Endpoints: The primary endpoint was disease-free survival. Secondary endpoints included overall survival and safety.
- Assessments: Patients were followed for disease recurrence and survival. Adverse events were monitored throughout the treatment period.

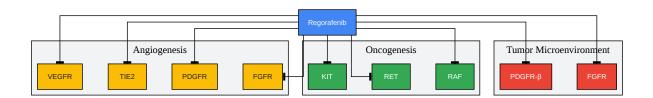
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and experimental workflows for the discussed treatments.

Mechanism of Action: Trifluridine/Tipiracil



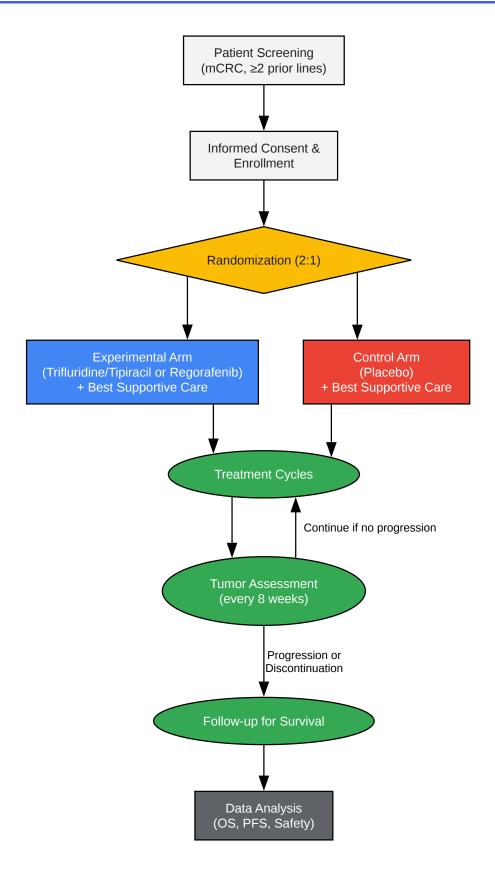












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